molecular formula C9H11IO2 B15245113 2-(2-Iodophenyl)propane-1,3-diol

2-(2-Iodophenyl)propane-1,3-diol

Cat. No.: B15245113
M. Wt: 278.09 g/mol
InChI Key: LZNKZEDEFONGPD-UHFFFAOYSA-N
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Description

2-(2-Iodophenyl)propane-1,3-diol is an organic compound with the molecular formula C9H11IO2 It is a derivative of propane-1,3-diol, where one of the hydrogen atoms on the phenyl ring is substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodophenyl)propane-1,3-diol can be achieved through several methods. One common approach involves the iodination of 2-phenylpropane-1,3-diol. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodophenyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2-Iodophenyl)propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Iodophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity for certain biological targets. Additionally, the hydroxyl groups can form hydrogen bonds, further stabilizing interactions with proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Iodophenyl)propane-1,3-diol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher polarizability of iodine compared to other halogens enhance its ability to participate in halogen bonding and other interactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2-iodophenyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNKZEDEFONGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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